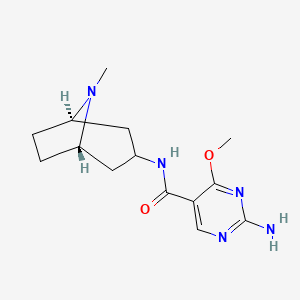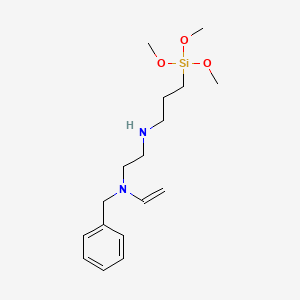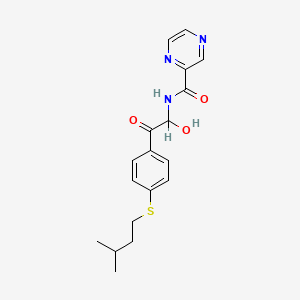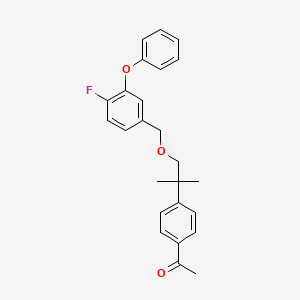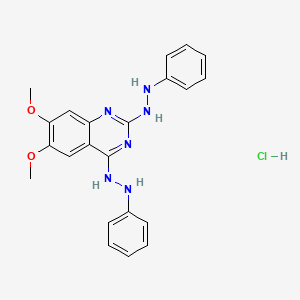
2,4(1H,3H)-Quinazolinedione, 6,7-dimethoxy-, bis(phenylhydrazone), monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Quinazolinedione, 6,7-dimethoxy-, bis(phenylhydrazone), monohydrochloride: is a complex organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse pharmacological activities. This specific compound is characterized by its unique structure, which includes two phenylhydrazone groups and a monohydrochloride salt form. It has garnered interest in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Quinazolinedione, 6,7-dimethoxy-, bis(phenylhydrazone), monohydrochloride typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2,4-dichloro-6,7-dimethoxyquinazoline with appropriate reagents under controlled conditions.
Introduction of Phenylhydrazone Groups: The phenylhydrazone groups are introduced by reacting the quinazoline core with phenylhydrazine in the presence of a suitable catalyst.
Formation of Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinazoline derivatives with oxidized phenylhydrazone groups.
Reduction: Dihydroquinazoline derivatives.
Substitution: Quinazoline derivatives with substituted functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of various quinazoline derivatives, which are of interest in medicinal chemistry .
Biology: In biological research, the compound is studied for its potential anti-tumor and anti-inflammatory activities .
Medicine: The compound and its derivatives are investigated for their potential use as therapeutic agents in the treatment of cancer and other diseases .
Industry: In the industrial sector, the compound may be used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 6,7-dimethoxy-, bis(phenylhydrazone), monohydrochloride is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2,4-Dichloro-6,7-dimethoxyquinazoline: A precursor in the synthesis of the target compound.
4-Hydroxy-2-quinolones: Compounds with similar pharmacological activities.
6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepine derivatives: Structural analogs with potential biological activities.
Uniqueness: The uniqueness of 2,4(1H,3H)-Quinazolinedione, 6,7-dimethoxy-, bis(phenylhydrazone), monohydrochloride lies in its specific structure, which includes two phenylhydrazone groups and a monohydrochloride salt form. This structure may confer unique biological activities and pharmacological properties compared to other quinazoline derivatives .
Propriétés
Numéro CAS |
134749-25-0 |
|---|---|
Formule moléculaire |
C22H23ClN6O2 |
Poids moléculaire |
438.9 g/mol |
Nom IUPAC |
1-[6,7-dimethoxy-2-(2-phenylhydrazinyl)quinazolin-4-yl]-2-phenylhydrazine;hydrochloride |
InChI |
InChI=1S/C22H22N6O2.ClH/c1-29-19-13-17-18(14-20(19)30-2)23-22(28-26-16-11-7-4-8-12-16)24-21(17)27-25-15-9-5-3-6-10-15;/h3-14,25-26H,1-2H3,(H2,23,24,27,28);1H |
Clé InChI |
QUGRVHIWJZTUIR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC(=N2)NNC3=CC=CC=C3)NNC4=CC=CC=C4)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine](/img/structure/B12769419.png)
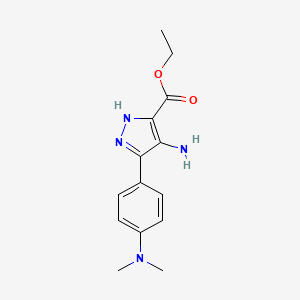
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxy-](/img/structure/B12769428.png)

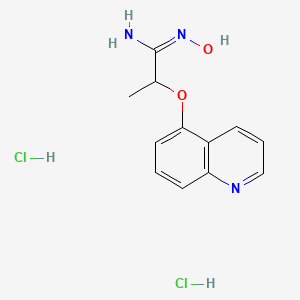
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12769438.png)
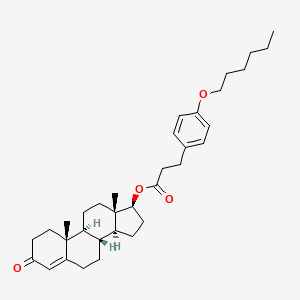

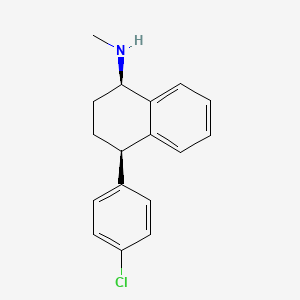
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12769484.png)
